REACTION_CXSMILES
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Cl.Cl.[CH3:3][O:4][C:5]1[CH:10]=[CH:9][N:8]=[C:7]([CH2:11][S:12][C:13]2[NH:17][C:16]3=[CH:18][S:19][CH:20]=[C:15]3[N:14]=2)[CH:6]=1.C(N(CC)CC)C>CO>[CH3:3][O:4][C:5]1[CH:10]=[CH:9][N:8]=[C:7]([CH2:11][S:12][C:13]2[NH:14][C:15]3=[CH:20][S:19][CH:18]=[C:16]3[N:17]=2)[CH:6]=1 |f:0.1.2|
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Name
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2-(4-methoxy-2-picolylmercapto)-1H-thieno[3,4-d]imidazole dihydrochloride
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Quantity
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2.1 g
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Type
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reactant
|
Smiles
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Cl.Cl.COC1=CC(=NC=C1)CSC1=NC=2C(N1)=CSC2
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Name
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|
Quantity
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1.9 g
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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CO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting solution was stirred at room temperature for about one hour
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the solvent was removed by distillation
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Type
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ADDITION
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Details
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After addition of 50 ml of water
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Type
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STIRRING
|
Details
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the mixture was stirred at room temperature for about one hour
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Duration
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1 h
|
Type
|
FILTRATION
|
Details
|
the crystals were filtered off with suction
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol in the presence of active charcoal
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
COC1=CC(=NC=C1)CSC1=NC=2C(N1)=CSC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |